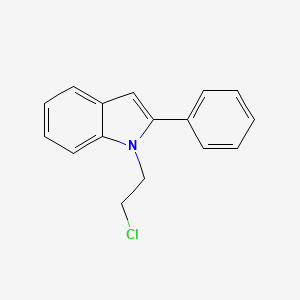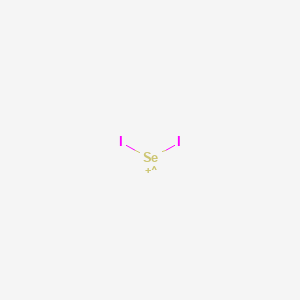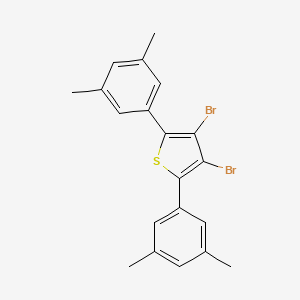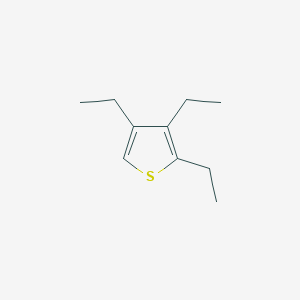
3-Iodo-2-methylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-methylpentan-2-ol is an organic compound with the molecular formula C6H13IO It is a secondary alcohol with an iodine atom attached to the third carbon and a methyl group attached to the second carbon of the pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methylpentan-2-ol can be achieved through the iodination of 2-methylpentan-2-ol. A common method involves the use of polymer-supported 4-(Dimethylamino)pyridine (DMAP) as a catalyst. The reaction is carried out by treating 2-methylpentan-2-ol with iodine in the presence of polymer-supported DMAP, which facilitates the selective iodination of the alcohol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of polymer-supported catalysts can be applied to scale up the production process. The use of polymer-supported catalysts offers advantages such as easy recovery, recyclability, and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-2-methylpentan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form alkanes or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and PCC (Pyridinium chlorochromate) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azides, nitriles, and thiols.
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alkanes and alcohols.
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-methylpentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other iodinated compounds.
Biology: Potential use in the study of biological pathways involving iodine-containing compounds.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Iodo-2-methylpentan-2-ol involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The alcohol group can form hydrogen bonds, affecting the compound’s solubility and reactivity in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodo-2-methylpentan-2-ol
- 3-Bromo-2-methylpentan-2-ol
- 3-Chloro-2-methylpentan-2-ol
Uniqueness
3-Iodo-2-methylpentan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and reactivity compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s potential for use in radiolabeling and imaging applications.
Eigenschaften
CAS-Nummer |
872597-92-7 |
|---|---|
Molekularformel |
C6H13IO |
Molekulargewicht |
228.07 g/mol |
IUPAC-Name |
3-iodo-2-methylpentan-2-ol |
InChI |
InChI=1S/C6H13IO/c1-4-5(7)6(2,3)8/h5,8H,4H2,1-3H3 |
InChI-Schlüssel |
XPFXZNNBBVLNOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)(C)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)


![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)


![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)

![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)

